molecular formula C20H20ClN5OS2 B2718660 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189903-06-7

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B2718660
CAS RN: 1189903-06-7
M. Wt: 445.98
InChI Key: SAJGBDULLGBTEI-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are typically analyzed based on their C, H and N analysis .

Scientific Research Applications

Synthesis and Antibacterial Activity

One study focused on the design, synthesis, and QSAR studies of novel analogs related to benzo[d]thiazolyl substituted pyrazol-5-ones, highlighting their promising antibacterial activity especially against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized and evaluated for their antibacterial efficacy, showing activity at non-cytotoxic concentrations, indicating potential applications in developing new antibacterial agents (Palkar et al., 2017).

Molecular Interaction Studies

Another research effort explored the molecular interactions of antagonists with the CB1 cannabinoid receptor, contributing to the understanding of how these compounds bind to receptors. Such studies are crucial for drug discovery, providing a foundation for designing molecules with specific therapeutic targets (Shim et al., 2002).

Cancer Research

In the field of cancer research, the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents were documented. This highlights the broader application of such compounds in developing treatments for various conditions beyond their antimicrobial properties, potentially including cancer (Norman et al., 1996).

Antimicrobial and Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing their potential in combating tuberculosis. This study illustrates the ongoing efforts to identify new therapeutic agents against resistant strains of tuberculosis (Jeankumar et al., 2013).

Future Directions

The future directions for the research on benzothiazole derivatives could include further exploration of their anti-tubercular and anti-inflammatory properties, as well as the development of new synthetic pathways .

Mechanism of Action

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS2.ClH/c1-24-10-8-12-16(11-24)28-20(23-18(26)14-7-9-21-25(14)2)17(12)19-22-13-5-3-4-6-15(13)27-19;/h3-7,9H,8,10-11H2,1-2H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJGBDULLGBTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=NN5C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

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